N-({1-[2-(4-ETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE
Description
The compound N-({1-[2-(4-ETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE is a complex organic molecule that features a benzimidazole core substituted with a formamide group and an ethylphenoxyethyl side chain
Properties
IUPAC Name |
N-[[1-[2-(4-ethylphenoxy)ethyl]benzimidazol-2-yl]methyl]formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-2-15-7-9-16(10-8-15)24-12-11-22-18-6-4-3-5-17(18)21-19(22)13-20-14-23/h3-10,14H,2,11-13H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPFHJJMLTZCSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CNC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[2-(4-ETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Introduction of the Ethylphenoxyethyl Side Chain: This step involves the alkylation of the benzimidazole core with 2-(4-ethylphenoxy)ethyl bromide in the presence of a base such as potassium carbonate.
Formylation: The final step is the formylation of the benzimidazole nitrogen using formic acid or formamide under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
N-({1-[2-(4-ETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE: can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The formamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
N-({1-[2-(4-ETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE: has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of N-({1-[2-(4-ETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE depends on its specific application:
Medicinal Chemistry: It may act by binding to specific enzymes or receptors, thereby modulating their activity.
Material Science: Its electronic properties can be exploited in the development of new materials for electronic devices.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic Acid: Similar in that it contains a benzoic acid core with a halogen substituent.
tert-Butyl Carbamate: Contains a carbamate group, similar to the formamide group in the target compound.
Uniqueness
N-({1-[2-(4-ETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE: is unique due to its combination of a benzimidazole core with an ethylphenoxyethyl side chain and a formamide group. This unique structure imparts specific chemical and physical properties that are not found in the similar compounds listed above.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
